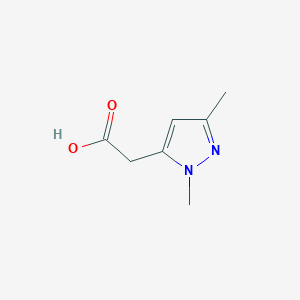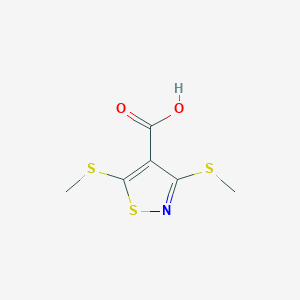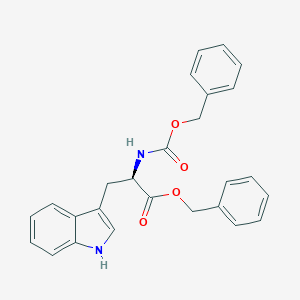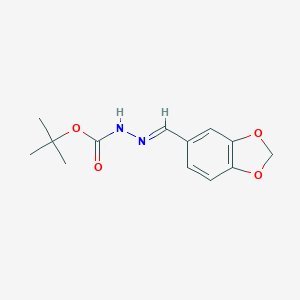![molecular formula C14H10ClFO2 B187998 2-[(2-氯-6-氟苄基)氧基]苯甲醛 CAS No. 336880-01-4](/img/structure/B187998.png)
2-[(2-氯-6-氟苄基)氧基]苯甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde is a chemical compound with the molecular formula C14H10ClFO2 and a molecular weight of 264.68 g/mol . It is a derivative of benzaldehyde, featuring a chloro and fluoro substitution on the benzyl group, which is linked to another benzaldehyde moiety via an ether linkage. This compound is utilized in various chemical syntheses and has applications in multiple scientific fields.
科学研究应用
2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
Action Environment:
Environmental factors (pH, temperature, etc.) influence its stability, efficacy, and toxicity. For instance:
References:
- Daniewski, A. R., Liu, W., Püntener, K., & Scalone, M. (2002). “Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid.” Organic Process Research & Development, 6(3), 220–224
- Naveen, S., et al. (2006). “Crystal Structure of 3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile.” Analytical Sciences: X-ray Structure Analysis Online, 22, X291–X292
- Willstaedt, H. (1931). “Über Brom-Addition an substituierte Zimtsäuren.” Berichte der Deutschen Chemischen Gesellschaft (A and B Series), 64(10), 2688–2693
- Bunnett, J. F., Miles, J. H., & Nahabedian, K. V. (1961). “Kinetics and Mechanism of the Alkali Cleavage of 2,6-Dihalobenzaldehydes.” Journal of the American Chemical Society, 83(11), 2512–2516
准备方法
The synthesis of 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 2-hydroxybenzaldehyde under basic conditions . The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 2-hydroxybenzaldehyde attacks the benzyl chloride, forming the ether linkage. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the benzyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the halogen atoms under appropriate conditions.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol for nucleophilic aromatic substitution.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields the corresponding carboxylic acid, while reduction yields the primary alcohol.
相似化合物的比较
2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde can be compared with other similar compounds such as:
2-Chloro-6-fluorobenzaldehyde: This compound lacks the ether linkage and has different reactivity and applications.
2-Chloro-6-fluorobenzyl chloride: This compound is a precursor in the synthesis of 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde and has distinct chemical properties.
2-Chloro-6-fluorobenzylamine: This compound features an amine group instead of an aldehyde, leading to different chemical behavior and uses.
The uniqueness of 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde lies in its specific substitution pattern and the presence of both chloro and fluoro groups, which impart distinct chemical and physical properties.
属性
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c15-12-5-3-6-13(16)11(12)9-18-14-7-2-1-4-10(14)8-17/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCYBBHXCQYWTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC2=C(C=CC=C2Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351479 |
Source


|
| Record name | 2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
336880-01-4 |
Source


|
| Record name | 2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(4-Fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid](/img/structure/B187916.png)


![1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one](/img/structure/B187922.png)
![4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione](/img/structure/B187926.png)
![4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B187927.png)
![3-[(2-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B187930.png)

![3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B187934.png)

![2-amino-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B187936.png)



